![molecular formula C17H34O3 B14360368 7-[(Oxan-2-yl)oxy]dodecan-1-ol CAS No. 91097-64-2](/img/structure/B14360368.png)
7-[(Oxan-2-yl)oxy]dodecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Oxan-2-yl)oxy]dodecan-1-ol is a chemical compound characterized by the presence of an oxane ring attached to a dodecanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Oxan-2-yl)oxy]dodecan-1-ol typically involves the reaction of dodecan-1-ol with oxane derivatives under specific conditions. One common method includes the use of oxirane or oxetane derivatives in the presence of a catalyst to facilitate the formation of the oxane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-[(Oxan-2-yl)oxy]dodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxane ring can be reduced under specific conditions to yield different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
7-[(Oxan-2-yl)oxy]dodecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-[(Oxan-2-yl)oxy]dodecan-1-ol involves its interaction with specific molecular targets. The oxane ring and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Dodecan-1-ol: A similar compound with a simpler structure, lacking the oxane ring.
Dodecanal: An oxidized form of dodecan-1-ol.
1-Bromododecane: A halogenated derivative used in organic synthesis.
Uniqueness: 7-[(Oxan-2-yl)oxy]dodecan-1-ol is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts
Eigenschaften
CAS-Nummer |
91097-64-2 |
|---|---|
Molekularformel |
C17H34O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
7-(oxan-2-yloxy)dodecan-1-ol |
InChI |
InChI=1S/C17H34O3/c1-2-3-6-11-16(12-7-4-5-9-14-18)20-17-13-8-10-15-19-17/h16-18H,2-15H2,1H3 |
InChI-Schlüssel |
MHIGJOBZQPEIDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCCCO)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




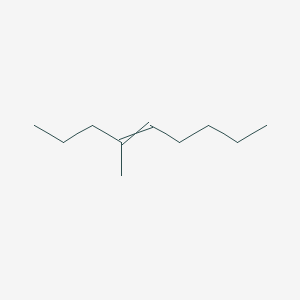
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
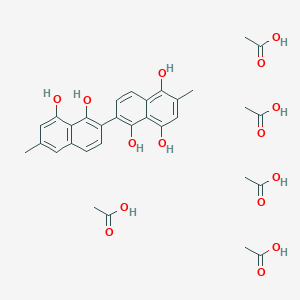
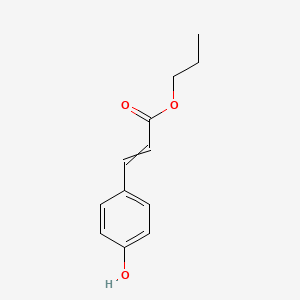
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
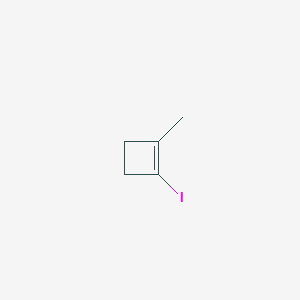

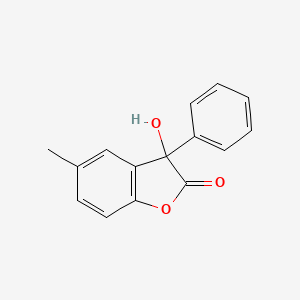
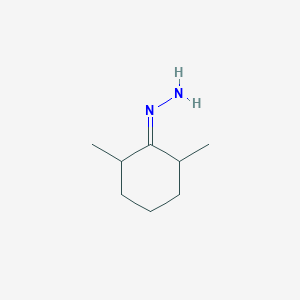
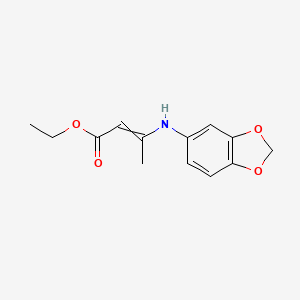
![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
